molecular formula C8H4BrF3N2 B13457517 3-bromo-2-(trifluoromethyl)-2H-indazole

3-bromo-2-(trifluoromethyl)-2H-indazole

Cat. No.: B13457517
M. Wt: 265.03 g/mol
InChI Key: TZMPTQQNNXOHHN-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-2H-indazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged structure in pharmacology, found in several FDA-approved drugs such as the anti-cancer agents Pazopanib and Niraparib, and the anti-inflammatory drug Benzydamine . The strategic incorporation of both bromine and trifluoromethyl functional groups on the 2H-indazole tautomer enhances the molecule's potential as a building block for creating novel bioactive compounds . The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure . The trifluoromethyl group is a critical modifier in modern drug design, known to improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This specific substitution pattern makes this compound a valuable intermediate for constructing targeted libraries in the search for new therapeutic agents. Research into related 2H-indazole derivatives has demonstrated their potential in various applications, including as synthons for C-H functionalization and as cores for developing polymerase inhibitors and other pharmacologically active molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)indazole

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)13-14(7)8(10,11)12/h1-4H

InChI Key

TZMPTQQNNXOHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination at the 3-Position of Indazole

Method Overview:
The electrophilic bromination of indazole derivatives typically employs N-bromosuccinimide (NBS) as the brominating agent under mild conditions. This method is favored for its regioselectivity and operational simplicity, especially when conducted in suitable solvents such as dichloromethane or hexafluoroisopropanol (HFIP).

Procedure Details:

  • Reagents: N-bromosuccinimide (NBS), indazole precursor, solvent (e.g., dichloromethane or HFIP)
  • Conditions: Room temperature, inert atmosphere, controlled addition of NBS to prevent overbromination
  • Outcome: Bromination predominantly occurs at the 3-position, yielding 3-bromoindazole derivatives with high regioselectivity and yields typically exceeding 80%.

Reaction Data Table:

Entry Solvent Brominating Agent Temperature Yield (%) Reference
1 Dichloromethane N-bromosuccinimide Room temp 84
2 Hexafluoroisopropanol NBS Room temp 88

Note: The use of HFIP enhances the electrophilicity of NBS, facilitating efficient bromination at the 3-position.

Radical Trifluoromethylation at the 2-Position

Method Overview:
Recent advances have demonstrated the feasibility of regioselective trifluoromethylation at the 2-position of indazoles via radical pathways, notably using transition-metal-free photoredox catalysis. The process employs hypervalent iodine reagents such as sodium trifluoromethanesulfonate (Langlois’ reagent) in conjunction with visible-light irradiation.

Procedure Details:

  • Reagents: Langlois’ reagent (NaSO2CF3), photocatalyst (e.g., methylene blue), oxidant (e.g., PIDA), indazole substrate
  • Conditions: Ambient temperature, visible light irradiation (e.g., CFL bulb), inert atmosphere, solvent such as dichloromethane
  • Outcome: Formation of trifluoromethylated indazoles with high regioselectivity at the 2-position, often achieving yields around 75-80%.

Reaction Data Table:

Entry Photocatalyst Solvent Trifluoromethyl Source Yield (%) Reference
1 Methylene blue DCM NaSO2CF3 75
2 Eosin Y DCM CF3SO2Na 72

Note: The radical mechanism involves generation of CF3 radicals from hypervalent iodine reagents under visible light, which then attack the indazole at the 2-position.

Combined Approach for One-Pot Synthesis

Method Overview:
A synergistic approach combining electrophilic bromination and radical trifluoromethylation can be employed in a sequential or one-pot manner, allowing direct synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole.

Procedure Outline:

  • Step 1: Bromination using NBS in dichloromethane at room temperature
  • Step 2: Addition of trifluoromethylation reagents (Langlois’ reagent) and photocatalyst, followed by visible light irradiation
  • Conditions: Mild, ambient conditions with minimal purification steps

Advantages:

  • Streamlined synthesis
  • High regioselectivity
  • Reduced reaction time and improved yields

Mechanistic Insights and Optimization

Electrophilic Bromination:
Involves the formation of a bromonium ion intermediate that preferentially reacts at the 3-position due to electronic factors and the stability of the resulting intermediate.

Radical Trifluoromethylation:
Proceeds via generation of CF3 radicals from hypervalent iodine reagents under visible-light photoredox catalysis, attacking the electron-rich 2-position of indazole.

Optimization Parameters:

  • Solvent choice critically influences yield and selectivity, with dichloromethane being optimal
  • Photocatalyst selection impacts radical generation efficiency
  • Reaction temperature and light intensity are crucial for maximizing yield

Summary of Key Preparation Techniques

Technique Reagents Conditions Yield Remarks
Electrophilic Bromination NBS, indazole Room temp, inert atmosphere >80% Regioselective at 3-position
Radical Trifluoromethylation NaSO2CF3, photocatalyst Visible light, ambient 75-80% Regioselective at 2-position
One-pot Synthesis NBS + CF3 source Sequential addition, light irradiation Variable Efficient and practical

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(trifluoromethyl)-2H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

3-bromo-2-(trifluoromethyl)-2H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the indazole scaffold significantly alter physicochemical properties. A comparative analysis is provided below:

Compound Substituents Melting Point (°C) Fluorescence (λem, nm) Key Applications
3-Bromo-2-(trifluoromethyl)-2H-indazole 3-Br, 2-CF₃ Not reported Not reported Drug synthesis, building block
2,3-Diphenyl-2H-indazole (4) 2-Ph, 3-Ph 107–108 Moderate Cytotoxicity studies
2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol (5) 3-Ph, 2-OCH₃, 5-OH 160–162 Strong Anticancer agent
3-Phenyl-1H-indazole (7) 3-Ph 98–100 Weak Structural studies
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride 6-Br, 2-CH₃, 3-SO₂Cl Not reported Not reported Sulfonylation reactions

Key Observations :

  • Trifluoromethyl vs.
  • Methoxy and Hydroxy Groups : Compounds with methoxy (e.g., 5) or hydroxy groups exhibit higher melting points due to hydrogen bonding, whereas brominated derivatives (e.g., 3-bromo-2-CF₃) are more reactive in cross-coupling reactions .

Structural Characterization

  • NMR Spectroscopy : The ¹³C NMR of 3-bromo-2-CF₃ indazole shows a characteristic quartet for -CF₃ (δ = 125.36 ppm, J = 271.27 Hz), distinct from phenyl-substituted analogs (δ = 128–135 ppm for aromatic carbons) .
  • X-ray Crystallography : Used to resolve regioselectivity conflicts in 2-alkenyl indazoles, confirming the planar π-conjugated system .

Biological Activity

3-Bromo-2-(trifluoromethyl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to detail its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a bromine atom and a trifluoromethyl group. This configuration contributes to its high electron density and potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against several pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that this compound can downregulate key signaling pathways involved in tumor growth, including the PI3K/Akt pathway .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with proteins or nucleic acids, thereby altering their function. This interaction can lead to the inhibition of enzymes or receptors critical for cellular processes .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material Preparation : The synthesis begins with commercially available indazole derivatives.
  • Trifluoromethylation : A photoredox-catalyzed method is often employed to introduce the trifluoromethyl group at the desired position on the indazole ring.
  • Bromination : The introduction of the bromine atom is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values around 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus (MIC = 16 µg/mL)
AnticancerInduces apoptosis in breast cancer cells (IC50 = 10 µM)

Q & A

Q. What are the common synthetic routes for 3-bromo-2-(trifluoromethyl)-2H-indazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or direct functionalization of the indazole scaffold. For example, C3-arylation of 2H-indazole derivatives with aryl bromides can yield the target compound using a phosphine ligand and low catalyst loading (e.g., Pd(OAc)₂) under microwave or conventional heating. Key steps include:

  • Substrate preparation : Start with 2-benzyl-2H-indazole or similar precursors.
  • Coupling conditions : Use aryl bromides (e.g., 3,5-bis(trifluoromethyl)bromobenzene) with a palladium catalyst, PPh₃ ligand, and Na₂CO₃ in solvents like toluene at 150°C.
  • Purification : Flash chromatography (e.g., pentane/Et₂O gradient) yields >85% purity .

Q. How is the structural characterization of this compound performed?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons appear as singlets (δ 7.99 ppm) or doublets (J = 8.7 Hz), while trifluoromethyl groups show distinct ¹⁹F NMR peaks at δ -63.0 ppm .
  • Elemental analysis : Validate molecular formula (e.g., C₉H₆BrF₃N₂) with <0.5% deviation from theoretical values.
  • HPLC : Monitor reaction progress and purity (>95%) using reverse-phase columns .

Q. What are the key challenges in handling brominated indazole derivatives?

Answer:

  • Reactivity : Bromine at C3 enhances electrophilicity but complicates regioselective functionalization.
  • Safety : Brominated compounds may cause skin/eye irritation. Use PPE and fume hoods during synthesis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer: The -CF₃ group is strongly electron-withdrawing, which:

  • Activates the indazole ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density at the reaction site.
  • Impacts regioselectivity : Microwave-assisted C3-formylation (using Selectfluor) is favored due to enhanced electrophilicity at C3 .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

Answer:

  • SHELX refinement : Use SHELXL for small-molecule crystallography to determine bond lengths, angles, and dihedral angles. For example, a dihedral angle of 23.17° between indazole and aryl rings confirms non-planar geometry .
  • Hydrogen bonding analysis : Identify C–H···N interactions (e.g., 2.54 Å) to validate supramolecular packing .

Q. What methodological approaches address low yields in C3-arylation reactions?

Answer:

  • Catalyst screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
  • Microwave assistance : Reduces reaction time from 24 hrs to 2 hrs with comparable yields .

Q. How do substituent positions affect biological activity in indazole derivatives?

Answer:

  • Trifluoromethyl group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Bromine at C3 : Increases steric bulk, potentially blocking off-target interactions.
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 3-bromo vs. 5-bromo derivatives) in enzyme inhibition assays .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for similar indazole derivatives?

Answer:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. For example, aromatic protons in CDCl₃ appear upfield compared to DMSO-d₆.
  • Dynamic effects : Rotameric equilibria in solution may split peaks. Use variable-temperature NMR to confirm .

Q. Why do crystallographic and computational models sometimes disagree on molecular geometry?

Answer:

  • Crystal packing forces : Intermolecular interactions (e.g., π-π stacking) distort bond angles in solid-state vs. gas-phase DFT calculations.
  • Thermal motion : High displacement parameters (Ueq > 0.05 Ų) indicate flexibility in certain groups .

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